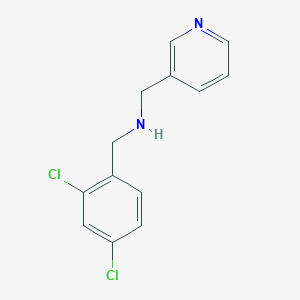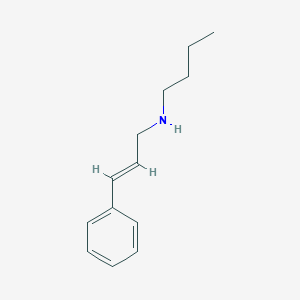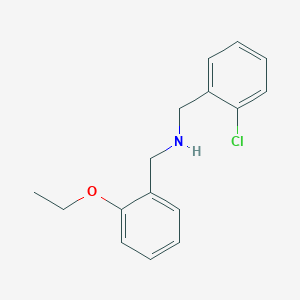
N-(tert-butyl)-N-(3-ethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-(3-ethoxybenzyl)amine, also known as Boc-EtOBn-NH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tertiary amine that is widely used as a protecting group in peptide synthesis.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 has various scientific research applications due to its unique properties. It is commonly used as a protecting group in peptide synthesis, as it provides stability to the peptide during synthesis and purification. It is also used in the synthesis of unnatural amino acids and in the preparation of peptide libraries for drug discovery.
Mecanismo De Acción
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 does not have a specific mechanism of action, as it is primarily used as a protecting group in peptide synthesis. However, the presence of the Boc and EtOBn groups can affect the physicochemical properties of the peptide, such as its solubility and stability.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 does not have any significant biochemical or physiological effects, as it is primarily used as a protecting group in peptide synthesis. However, the removal of the Boc and EtOBn groups can affect the biological activity of the peptide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 has several advantages and limitations for lab experiments. Its use as a protecting group in peptide synthesis provides stability to the peptide during synthesis and purification. However, the Boc and EtOBn groups can affect the biological activity of the peptide, and their removal can be challenging. Additionally, the synthesis of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the use of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 in scientific research. One potential application is in the synthesis of peptide-based therapeutics, as the stability provided by the Boc and EtOBn groups can improve the efficacy of the peptide. Another potential direction is in the development of new protecting groups that can provide improved stability and selectivity during peptide synthesis. Additionally, the use of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 in the synthesis of unnatural amino acids and peptide libraries can lead to the discovery of new drugs and treatments.
Conclusion:
N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its use as a protecting group in peptide synthesis provides stability to the peptide during synthesis and purification. While it does not have any significant biochemical or physiological effects, the removal of the Boc and EtOBn groups can affect the biological activity of the peptide. There are several future directions for the use of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 in scientific research, including the development of new protecting groups and the synthesis of peptide-based therapeutics.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-(3-ethoxybenzyl)amine2 involves a multistep process that starts with the protection of the amine group with tert-butyloxycarbonyl (Boc) and the benzyl group with 3-ethoxybenzyl (EtOBn). The protected amine is then coupled with the desired amino acid using standard peptide coupling reagents. After the peptide is synthesized, the Boc and EtOBn groups are removed using acid-catalyzed hydrolysis to yield N-(tert-butyl)-N-(3-ethoxybenzyl)amine2.
Propiedades
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWNEBBSFSMIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(3-ethoxybenzyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-pyridinylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B502100.png)

![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B502105.png)
![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B502106.png)
![2-{[3-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502109.png)
![1-(2-chlorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502110.png)
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B502112.png)
![N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502113.png)
![1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502115.png)
![2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)butan-1-ol](/img/structure/B502116.png)

![1-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502121.png)
![2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol](/img/structure/B502122.png)